Sodium lauryl sulfoacetate

Vue d'ensemble

Description

Le laurylsulfacétate de sodium est un composé organique couramment utilisé comme surfactant anionique dans divers produits de nettoyage et d’hygiène. Il est connu pour sa capacité à créer une mousse abondante et se retrouve souvent dans les produits de soins personnels tels que les shampooings, les bombes de bain et les nettoyants pour le visage. Contrairement à d’autres surfactants, le laurylsulfacétate de sodium est dérivé de l’huile de noix de coco, ce qui en fait une alternative plus douce, moins susceptible de provoquer des irritations .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le laurylsulfacétate de sodium est synthétisé par réaction de l’alcool laurique avec l’acide sulfoacétique. Le processus implique l’estérification de l’alcool laurique avec l’acide sulfoacétique, suivie de la neutralisation avec de l’hydroxyde de sodium pour former le produit final. Les conditions réactionnelles comprennent généralement le maintien d’une température et d’un pH contrôlés pour garantir un rendement et une pureté optimaux .

Méthodes de production industrielle : Dans les milieux industriels, la production de laurylsulfacétate de sodium implique des processus d’estérification et de neutralisation à grande échelle. Les matières premières, l’alcool laurique et l’acide sulfoacétique, sont mises à réagir dans de grands réacteurs dans des conditions contrôlées. Le produit obtenu est ensuite purifié par filtration et cristallisation pour obtenir le laurylsulfacétate de sodium sous sa forme désirée .

Analyse Des Réactions Chimiques

Stability Under Environmental Conditions

Reactivity with Biological Molecules

-

Protein Denaturation :

this compound disrupts lipid-protein interactions in cell membranes, leading to protein denaturation . This is attributed to its amphiphilic structure, which inserts into lipid bilayers and solubilizes membrane components . -

Enzyme Inhibition :

In vitro studies show inhibition of epidermal enzymes (e.g., catalase) at concentrations >2%, correlating with irritation potential .

Interactions with Ionic Compounds

-

Hard Water Reactivity :

Reacts with Ca²⁺/Mg²⁺ ions to form insoluble salts, reducing foaming capacity . -

Synergistic Effects :

Enhances foam stability when combined with nonionic surfactants (e.g., cocamide DEA) by reducing surface tension synergistically .

Oxidation and Degradation Pathways

-

Photodegradation :

Exposure to UV light accelerates decomposition, producing sulfonic acid derivatives and carbon dioxide . -

Thermal Degradation :

At temperatures >150°C, breaks down into sodium sulfate (Na₂SO₄), lauryl alcohol, and acetic acid derivatives .

Environmental Fate

| Parameter | Value/Outcome | Source |

|---|---|---|

| Biodegradability | 85% degradation within 28 days (OECD 301F) . | |

| Aquatic Toxicity | LC₅₀ (fish) = 4.2 mg/L; EC₅₀ (algae) = 1.9 mg/L . |

Reactivity in Cosmetic Formulations

-

pH-Dependent Solubility :

Precipitates in acidic formulations (pH <5) but remains soluble in neutral-to-alkaline systems (pH 6–9) . -

Interaction with Preservatives :

Binds to cationic preservatives (e.g., benzalkonium chloride), reducing antimicrobial efficacy .

Comparative Reactivity with Sodium Lauryl Sulfate (SLS)

Limitations in Reactivity Data

Applications De Recherche Scientifique

Overview

Sodium lauryl sulfoacetate (SLSA) is an anionic surfactant derived from coconut and palm oils. It is commonly used in personal care products, pharmaceuticals, and industrial applications due to its surfactant properties, which include emulsification, foaming, and cleansing. This article explores the scientific research applications of SLSA, focusing on its safety, efficacy, and various uses across different industries.

Cosmetic and Personal Care Products

SLSA is widely utilized in cosmetics and personal care formulations such as shampoos, body washes, and facial cleansers. Its ability to produce rich lather while being milder than traditional surfactants like sodium lauryl sulfate (SLS) makes it a preferred choice for sensitive skin formulations.

Safety Assessments

- Irritation Potential : Studies indicate that SLSA exhibits lower irritation potential compared to SLS. A concentration of 0.2% SLSA was tested on guinea pigs, showing mild irritation but significantly less than that observed with higher concentrations of SLS .

- Toxicological Studies : In acute oral toxicity studies involving rats, a 12% solution of SLSA was found to be slightly toxic, but no severe adverse effects were reported at lower concentrations .

Pharmaceutical Applications

SLSA is also employed in pharmaceutical formulations due to its surfactant properties that enhance drug solubility and bioavailability.

Case Studies

- Topical Drug Delivery : Research has shown that SLSA can act as a penetration enhancer in topical formulations, improving the delivery of active pharmaceutical ingredients through the skin barrier . Its use in gels and creams has been documented to facilitate deeper penetration of drugs into the dermal layers.

- Formulation Stability : The incorporation of SLSA in pharmaceutical emulsions has demonstrated improved stability and consistency of the product over time .

Industrial Applications

Beyond cosmetics and pharmaceuticals, SLSA finds applications in various industrial sectors.

Cleaning Products

SLSA is used as a key ingredient in cleaning agents due to its effective emulsifying properties. It helps in breaking down oils and dirt, making it suitable for household cleaners and industrial detergents.

Food Industry

In food processing, SLSA can be utilized as an emulsifier to maintain product consistency. Its ability to stabilize emulsions is beneficial in products like sauces and dressings.

Environmental Considerations

This compound is considered biodegradable, making it a more environmentally friendly alternative compared to other synthetic surfactants. Its breakdown products are less harmful to aquatic life, aligning with current trends toward sustainable chemical use.

Comparative Analysis of Surfactants

The following table summarizes the characteristics of this compound compared to other common surfactants:

| Property | This compound | Sodium Lauryl Sulfate | Cocamidopropyl Betaine |

|---|---|---|---|

| Skin Irritation Potential | Low | Moderate | Low |

| Foaming Ability | High | Very High | Moderate |

| Biodegradability | Yes | Yes | Yes |

| Primary Use | Cosmetics | Cosmetics | Mild Cleansers |

Mécanisme D'action

Le laurylsulfacétate de sodium exerce ses effets principalement par ses propriétés tensioactives. Il réduit la tension superficielle des solutions aqueuses, lui permettant d’émulsifier efficacement les huiles et de disperser la saleté et les débris. En applications pharmaceutiques, il agit comme un agent mouillant, facilitant la pénétration de l’eau dans les selles, ce qui les ramollit et favorise les selles .

Composés similaires :

Laurylsulfate de sodium : Un surfactant plus agressif que l’on trouve couramment dans les produits de nettoyage. Il est connu pour ses fortes propriétés moussantes, mais il peut provoquer des irritations cutanées.

Laurethsulfate de sodium : Une alternative plus douce au laurylsulfate de sodium, souvent utilisée dans les produits de soins personnels.

Coco-sulfate de sodium : Dérivé de l’huile de noix de coco, similaire au laurylsulfacétate de sodium, mais avec des propriétés tensioactives différentes.

Unicité : Le laurylsulfacétate de sodium se distingue par sa douceur et son efficacité en tant que surfactant. Sa taille moléculaire plus importante l’empêche de pénétrer profondément dans la peau, réduisant ainsi le risque d’irritation et le rendant adapté aux peaux sensibles et aux produits pour enfants .

Comparaison Avec Des Composés Similaires

Sodium lauryl sulfate: A harsher surfactant commonly found in cleaning products. It is known for its strong foaming properties but can cause skin irritation.

Sodium laureth sulfate: A milder alternative to sodium lauryl sulfate, often used in personal care products.

Sodium coco sulfate: Derived from coconut oil, similar to sodium lauryl sulfoacetate, but with different surfactant properties.

Uniqueness: this compound stands out due to its gentle nature and effectiveness as a surfactant. Its larger molecular size prevents it from penetrating the skin deeply, reducing the risk of irritation and making it suitable for sensitive skin types and children’s products .

Activité Biologique

Sodium lauryl sulfoacetate (SLSA) is a surfactant primarily used in personal care and cosmetic products due to its ability to create foam and enhance cleansing properties. While it is often compared to sodium lauryl sulfate (SLS), SLSA has distinct biological activities and safety profiles that merit detailed exploration. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound is an anionic surfactant derived from lauric acid. It possesses a hydrophilic head and a hydrophobic tail, allowing it to interact with both water and oils. This duality facilitates its role in emulsifying and solubilizing substances, making it effective in various formulations.

Mechanisms of Action:

- Surfactant Activity: SLSA disrupts cell membranes by reducing surface tension, which can lead to cell lysis at high concentrations.

- Protein Interaction: It can alter protein conformation, affecting enzyme activity and potentially leading to cellular stress responses .

In Vitro Studies

- Cell Membrane Disruption:

- Antimicrobial Activity:

In Vivo Studies

- Toxicological Assessments:

-

Environmental Impact:

- Research on aquatic organisms like Mytilus galloprovincialis demonstrated that exposure to SLSA led to oxidative stress responses, including changes in antioxidant enzyme activities. These findings highlight the need for careful consideration of its environmental persistence and effects on non-target organisms .

Case Study 1: Cosmetic Formulations

In a formulation study involving shampoos containing SLSA, researchers noted improved foaming properties without the harsh irritation commonly associated with SLS. Consumer feedback indicated higher satisfaction levels regarding skin feel post-use, supporting the hypothesis that SLSA is a gentler alternative .

Case Study 2: Medical Applications

SLSA has been evaluated as a potential agent in drug delivery systems due to its ability to enhance permeability across biological membranes. In studies involving transdermal drug delivery, formulations containing SLSA improved drug absorption compared to controls without surfactants .

Data Tables

| Parameter | This compound | Sodium Lauryl Sulfate |

|---|---|---|

| Chemical Structure | Anionic surfactant | Anionic surfactant |

| Irritation Potential | Low | High |

| Antimicrobial Activity | Moderate | High |

| Environmental Toxicity | Moderate | High |

| Applications | Cosmetics, Drug Delivery | Cosmetics, Industrial Use |

Propriétés

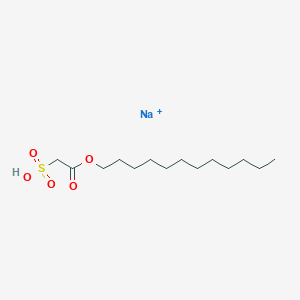

Numéro CAS |

1847-58-1 |

|---|---|

Formule moléculaire |

C14H28O5S.Na C14H28NaO5S |

Poids moléculaire |

331.43 g/mol |

Nom IUPAC |

sodium;2-dodecoxy-2-oxoethanesulfonate |

InChI |

InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-19-14(15)13-20(16,17)18;/h2-13H2,1H3,(H,16,17,18); |

Clé InChI |

MCNJOIMMYWLFBA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOC(=O)CS(=O)(=O)[O-].[Na+] |

SMILES canonique |

CCCCCCCCCCCCOC(=O)CS(=O)(=O)O.[Na] |

Color/Form |

Powder White flake, powde |

Densité |

Specific gravity: 0.55 |

Key on ui other cas no. |

1847-58-1 |

Description physique |

White solid; [HSDB] |

Pictogrammes |

Corrosive; Irritant |

Solubilité |

In water, 3.5 g/100 mL (no temperature provided) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.